molecular formula C21H22BrN3O3S B3648628 3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide

3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide

Cat. No.: B3648628
M. Wt: 476.4 g/mol
InChI Key: SCJCMESBVKMBLF-JXMROGBWSA-N
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Description

The compound “3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide” is a complex organic molecule. It contains several functional groups, including an acrylamide group, a carbonothioyl group, and a methoxyphenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acrylamide group could potentially be introduced through a reaction with acryloyl chloride, while the carbonothioyl group might be introduced through a reaction with a suitable carbonothioyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of these groups would likely result in a highly polar molecule, which could have implications for its solubility and reactivity .


Chemical Reactions Analysis

Given the presence of several reactive functional groups, this compound could potentially participate in a variety of chemical reactions. For example, the acrylamide group could undergo polymerization, while the carbonothioyl group could react with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be high in polar solvents due to the presence of several polar functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

N-[3-[[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]carbamothioylamino]phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S/c1-13(2)20(27)23-16-5-4-6-17(12-16)24-21(29)25-19(26)10-7-14-11-15(22)8-9-18(14)28-3/h4-13H,1-3H3,(H,23,27)(H2,24,25,26,29)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJCMESBVKMBLF-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 2
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3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 3
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3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 4
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3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 5
Reactant of Route 5
3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide
Reactant of Route 6
Reactant of Route 6
3-(5-bromo-2-methoxyphenyl)-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide

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